11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Pictet–Spengler Reaction and Structural Analysis : A study details the synthesis of new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, highlighting the Pictet–Spengler reaction as a key synthetic pathway. This research provides insights into the chemical behavior and structural confirmation of these compounds, which is fundamental in understanding their potential applications in scientific research (Tolkunov et al., 2017).
Applications in Material Science
Corrosion Inhibition : Another application area for derivatives of dibenzo[b,e][1,4]diazepin-1-ones is in the field of corrosion inhibition. A study on benzodiazepine derivatives, including compounds similar to the one , demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research combines experimental methods with theoretical simulations to validate the corrosion inhibition performance, showcasing the utility of these compounds in protecting industrial materials (Laabaissi et al., 2021).
Pharmaceutical and Medicinal Chemistry
Antischizophrenic Agent Synthesis : The synthesis of labeled analogs of antischizophrenic agents like clozapine, a well-known dibenzo[b,e][1,4]diazepine, indicates the relevance of these compounds in neuroscience and pharmacology research. Labeling these compounds facilitates their study in biological systems, contributing to our understanding of their pharmacokinetics and pharmacodynamics (Sunay et al., 1992).
Novel Rearrangements in Chemical Synthesis : Research on dibenzo[b,e][1,4]diazepines also includes studies on their chemical behavior under specific conditions, such as novel rearrangements when treated with concentrated hydrobromic acid. These studies not only expand the chemical knowledge around these compounds but also may lead to the discovery of new therapeutic agents with unique properties (Cairns et al., 2002).
Properties
IUPAC Name |
6-methyl-9-(5-methylfuran-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-11-7-8-18(23-11)13-9-16-19(17(22)10-13)12(2)20-14-5-3-4-6-15(14)21-16/h3-8,12-13,20-21H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPROWIPNJILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(CC2=O)C3=CC=C(O3)C)NC4=CC=CC=C4N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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